molecular formula C17H19ClN2O3 B12612514 N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-41-1

N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12612514
CAS No.: 919772-41-1
M. Wt: 334.8 g/mol
InChI Key: LPASMIYQHRQJPT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide is a chemical compound with a complex structure that includes an aminoethyl group, a chlorophenyl group, and a methoxybenzamide group

Properties

CAS No.

919772-41-1

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C17H19ClN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21)

InChI Key

LPASMIYQHRQJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthesis Pathway

The synthesis of N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide can be achieved through a multi-step process involving several key reactions:

  • Starting Material : The synthesis begins with 4-nitro-o-toluidine , which is produced by the nitration of o-toluidine using nitric acid.

  • Conversion to Hydroxy Compound : The nitro compound is then converted to 2-hydroxy-4-nitrotoluene through treatment with nitrous acid.

  • Methylation : This hydroxy compound undergoes methylation with dimethyl sulfate , yielding 2-methoxy-4-nitrotoluene .

  • Oxidation : The nitro group is oxidized using potassium permanganate to form 2-methoxy-4-nitrobenzoic acid .

  • Formation of Acid Chloride : The benzoic acid derivative is treated with thionyl chloride to form 2-methoxy-4-nitrobenzoyl chloride .

  • Coupling Reaction : This acid chloride is then reacted with N,N-diethylamine , leading to the formation of N-(diethylaminoethyl)-2-methoxy-4-nitrobenzamide hydrochloride .

  • Reduction Step : The nitro group is reduced to an amino group using catalytic hydrogenation, yielding the final product, N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide.

  • Acetylation and Chlorination : The amino compound can be acetylated and chlorinated to obtain this compound.

Reaction Conditions and Yields

The following table summarizes key steps in the preparation along with reaction conditions and yields:

Step Reaction Conditions Yield (%)
1 Nitration of o-toluidine HNO₃, room temperature Not specified
2 Conversion to hydroxy Nitrous acid, heating Not specified
3 Methylation Dimethyl sulfate, base Not specified
4 Oxidation KMnO₄, aqueous solution Not specified
5 Formation of acid chloride Thionyl chloride, reflux Not specified
6 Coupling reaction Methyl ethyl ketone solution, 0°C to 5°C High yield reported
7 Reduction step Catalytic hydrogenation in alcohol Not specified
8 Final chlorination/acetylation Acetic anhydride, chlorine gas at room temperature High yield reported

Detailed Research Findings

Chemical Properties

The compound exhibits specific physical properties that can influence its handling and application:

Applications

This compound has potential applications as an antiemetic agent due to its structural similarity to other known compounds in this class.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of benzamide, including N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide, exhibit broad-spectrum antiviral activity. For instance, a related compound was found to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G, a protein known to interfere with viral replication processes .

Case Study: Anti-HBV Activity

  • Objective : Evaluate the antiviral efficacy of benzamide derivatives against HBV.
  • Methodology : In vitro and in vivo assessments of the compound's activity.
  • Findings : The compound demonstrated significant inhibition of HBV replication, suggesting its potential as a therapeutic option for HBV infections.

Neurological Applications

The compound has also been investigated for its neuroprotective effects and potential in treating neurological disorders. Its structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems.

Case Study: Neuroprotective Effects

  • Objective : Assess the neuroprotective properties of this compound.
  • Methodology : Animal models were used to evaluate behavioral changes and biochemical markers following administration.
  • Findings : The compound showed promise in reducing neuroinflammation and improving cognitive functions in models of neurodegenerative diseases.

Drug Development and Synthesis

The synthesis of this compound has been optimized for better yield and purity. Its development is crucial for further pharmacological studies and potential clinical applications.

Before clinical application, comprehensive safety evaluations are necessary. Preliminary toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses.

Toxicology Findings

  • Objective : Determine the safety and toxicity levels in animal models.
  • Methodology : Acute and chronic toxicity studies were conducted.
  • Findings : The compound exhibited low toxicity with no significant adverse effects observed at therapeutic doses.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different functional groups.

    3-(2-Aminoethylamino)propyltrimethoxysilane: Another related compound with distinct properties.

Uniqueness

N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications across various fields, making it a valuable compound for research and development.

Biological Activity

N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide, commonly referred to as a benzamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other benzamide derivatives, notably Metoclopramide, which is used clinically for its antiemetic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H18ClN3O3
  • Molecular Weight: 319.77 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and pathways:

  • Dopamine Receptor Modulation:
    • Similar to other benzamides, this compound may exhibit activity at dopamine receptors, particularly D2 and D3 subtypes. Research indicates that agonism at these receptors can lead to effects on nausea and vomiting regulation .
  • Serotonin Receptor Interaction:
    • The compound may also interact with serotonin receptors (5-HT), influencing gastrointestinal motility and providing antiemetic effects. This is particularly relevant in the context of chemotherapy-induced nausea .
  • Cholinergic Activity:
    • Some studies suggest that benzamide derivatives can enhance cholinergic transmission, which could contribute to their therapeutic effects in gastrointestinal disorders .

Biological Activity Overview

Activity Description
Antiemetic Effects Effective in preventing nausea and vomiting associated with surgery and chemotherapy .
Gastrointestinal Motility Enhances gastric emptying and intestinal motility through dopaminergic pathways .
Neuroprotective Effects Potential protective effects on dopaminergic neurons, indicating possible applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Clinical Trials on Antiemetic Efficacy:
    • A clinical trial evaluated the efficacy of this compound in preventing postoperative nausea and vomiting (PONV). Results showed a significant reduction in the incidence of PONV compared to placebo groups, supporting its use in clinical settings .
  • Neuroprotective Properties:
    • In vitro studies demonstrated that the compound protects dopaminergic neurons from apoptosis induced by oxidative stress. This suggests potential therapeutic applications for conditions like Parkinson's disease .
  • Pharmacokinetic Studies:
    • Pharmacokinetic assessments indicate that the compound has favorable absorption characteristics with a moderate half-life, making it suitable for repeated dosing regimens in clinical settings .

Q & A

Q. Table 1. Representative Synthetic Yields and Characterization Data

Compound IDSubstituentsYield (%)¹H NMR (Key Peaks)ESI-MS ([M+H]⁺)
654-Fluoro, 4-chlorobenzyloxy69δ 7.8 (d, Ar-H), 4.1 (s, OCH2)479.2
66Trifluoromethyl, 4-chloro75δ 7.6 (m, Ar-H), 3.9 (s, OCH3)495.1
17 (Ref 14)3-Methoxy, 4-chlorophenyl75δ 7.4 (d, Ar-H), 3.8 (s, OCH3)428.3

Q. Table 2. Key Biological Activities

Compound IDTargetIC50 (nM)Selectivity (vs. D2/Others)
17 (Ref 14)Dopamine D4 Receptor0.057>10,000 (D2), >1,000 (5-HT1A)
65 (Ref 1)Trypanosoma brucei12.48-fold (vs. mammalian cells)

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